N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide
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Overview
Description
N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide: is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring system substituted with 2-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide typically involves the condensation of 2-methylphenylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with 2-methylphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool for drug discovery and development.
Medicine: In medicine, derivatives of benzimidazole, including this compound, have shown promise as therapeutic agents for the treatment of various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Methylbenzimidazole: A derivative with similar structural features but different biological properties.
N-(2-methylphenyl)benzimidazole: A closely related compound with variations in the substitution pattern.
Uniqueness: N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with diverse biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H21N3O |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[2-(2-methylphenyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H21N3O/c1-16-9-3-5-11-18(16)23-25-20-13-7-8-14-21(20)26(23)15-22(27)24-19-12-6-4-10-17(19)2/h3-14H,15H2,1-2H3,(H,24,27) |
InChI Key |
JPQKQXQUMNXNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
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